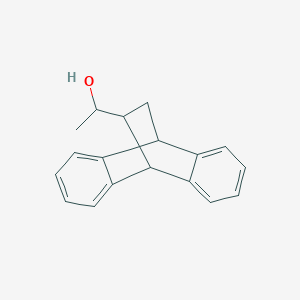
9,10-Dihydro-11-(1-hydroxyethyl)-9,10-ethanoanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dihydro-11-(1-hydroxyethyl)-9,10-ethanoanthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes a hydroxyethyl group attached to an ethanoanthracene framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydro-11-(1-hydroxyethyl)-9,10-ethanoanthracene typically involves the following steps:
Starting Materials: The synthesis begins with anthracene, a polycyclic aromatic hydrocarbon.
Hydrogenation: Anthracene undergoes hydrogenation to form 9,10-dihydroanthracene.
Ethylation: The 9,10-dihydroanthracene is then subjected to ethylation using ethylene gas in the presence of a catalyst to form 9,10-ethanoanthracene.
Hydroxylation: Finally, the ethanoanthracene derivative is hydroxylated using a suitable oxidizing agent to introduce the hydroxyethyl group at the 11th position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and solvents used in the reactions are carefully selected to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Dihydro-11-(1-hydroxyethyl)-9,10-ethanoanthracene can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyethyl group, reverting to the parent ethanoanthracene.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 9,10-Dihydro-11-(1-oxoethyl)-9,10-ethanoanthracene.
Reduction: Formation of 9,10-ethanoanthracene.
Substitution: Formation of various substituted ethanoanthracene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
9,10-Dihydro-11-(1-hydroxyethyl)-9,10-ethanoanthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 9,10-Dihydro-11-(1-hydroxyethyl)-9,10-ethanoanthracene involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Dihydroanthracene: Lacks the hydroxyethyl group, making it less reactive in certain chemical reactions.
9,10-Ethanoanthracene: Similar structure but without the hydroxyethyl group, leading to different chemical properties and applications.
11-Hydroxy-9,10-dihydroanthracene: Similar to 9,10-Dihydro-11-(1-hydroxyethyl)-9,10-ethanoanthracene but lacks the ethano bridge.
Uniqueness
This compound is unique due to the presence of both the hydroxyethyl group and the ethano bridge. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C18H18O |
|---|---|
Poids moléculaire |
250.3 g/mol |
Nom IUPAC |
1-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)ethanol |
InChI |
InChI=1S/C18H18O/c1-11(19)16-10-17-12-6-2-4-8-14(12)18(16)15-9-5-3-7-13(15)17/h2-9,11,16-19H,10H2,1H3 |
Clé InChI |
SWJSSFKTBMOHTA-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CC2C3=CC=CC=C3C1C4=CC=CC=C24)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


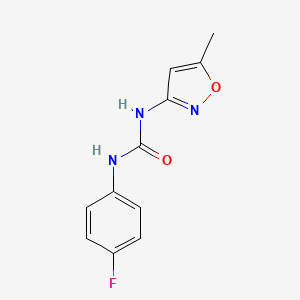
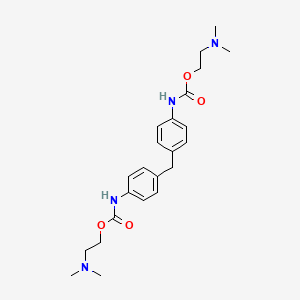
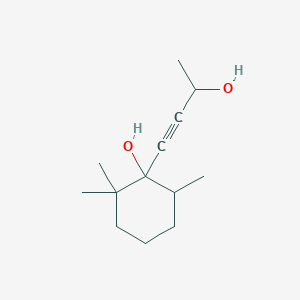

![4-[(4-Dimethylamino-benzylidene)-amino]-phenol](/img/structure/B11944701.png)




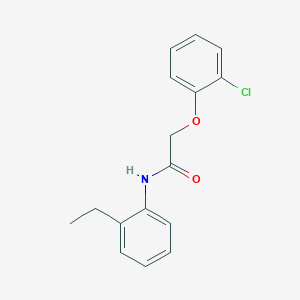

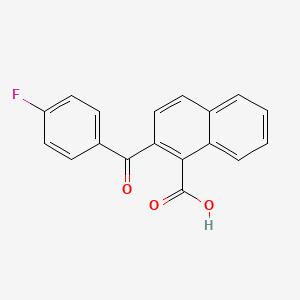
![N,N-dimethyl[1]benzothieno[3,2-b]quinolin-11-amine hydrochloride](/img/structure/B11944758.png)
![N-(4-methoxyphenyl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11944767.png)
